4-Sec-butoxy-3-methoxybenzaldehyde
Description
4-Sec-butoxy-3-methoxybenzaldehyde (CAS: 722489-38-5) is an aromatic aldehyde featuring a methoxy group at the 3-position and a branched sec-butoxy group at the 4-position of the benzaldehyde core. This compound is characterized by its ether-linked substituents, which influence its electronic properties, steric hindrance, and reactivity. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its purity is typically reported as 95% in commercial supplies .
Properties
IUPAC Name |
4-butan-2-yloxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWKDCMKTGMQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611394 | |
| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722489-38-5 | |
| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sec-butoxy-3-methoxybenzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 3-methoxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Sec-butoxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) under controlled temperatures.
Major Products Formed
Oxidation: 4-Sec-butoxy-3-methoxybenzoic acid.
Reduction: 4-Sec-butoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Sec-butoxy-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sec-butoxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The aromatic ring and its substituents can also participate in various non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group in 4-methoxy-3-(trifluoromethyl)benzaldehyde is electron-withdrawing, deactivating the ring .
- Steric Effects: The sec-butoxy group in the target compound provides moderate steric hindrance compared to the tert-butylphenoxymethyl group in 329222-86-8, which significantly restricts access to the aldehyde functionality . The methoxymethyl group in 4-methoxy-3-(methoxymethyl)benzaldehyde offers minimal steric hindrance, favoring reactions at the aldehyde site .
Biological Activity
4-Sec-butoxy-3-methoxybenzaldehyde is an organic compound with significant biological activity attributed to its unique chemical structure, which includes a methoxy group and a sec-butoxy group attached to a benzaldehyde framework. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential interactions with biomolecules.
Chemical Structure and Properties
- Molecular Formula: CHO
- Molecular Weight: Approximately 208.25 g/mol
- Functional Groups: Methoxy (-OCH) and sec-butoxy (-O-CH) groups
The presence of these functional groups enhances the compound's hydrophobic characteristics, making it suitable for biological applications and organic synthesis.
The biological activity of this compound primarily involves its interactions with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. Additionally, the aromatic ring and its substituents can participate in non-covalent interactions, influencing the compound’s overall biological activity.
Key Mechanisms Include:
- Enzyme Interaction: The compound has been reported to affect enzyme activity through binding interactions, leading to either inhibition or activation of specific metabolic pathways.
- Gene Expression Modulation: Studies suggest that it may alter gene expression, indicating a role in biochemical signaling processes.
- Cell Signaling Pathways: It can influence cell signaling pathways by interacting with kinases and transcription factors, thereby affecting cellular metabolism and gene transcription .
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Antimicrobial Activity:
- Exhibits potential antimicrobial properties against various bacterial strains.
- May inhibit growth by disrupting bacterial cell wall synthesis or function.
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Antioxidant Properties:
- The compound has shown the ability to scavenge free radicals, contributing to its antioxidant capabilities.
- This property is crucial for protecting cells from oxidative stress.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Study on Enzyme Interaction
A recent study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could inhibit certain proteases, which are critical for protein degradation processes. This inhibition was linked to changes in cellular metabolism and signaling pathways.
Gene Expression Analysis
Another study focused on the effects of this compound on gene expression in human cell lines. Results demonstrated that treatment with this compound led to significant changes in the expression of genes related to inflammation and oxidative stress response, suggesting its potential therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
